An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid
An In-depth Technical Guide to 3-Bromo-2-hydroxypropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-2-hydroxypropanoic acid, also known as 3-bromolactic acid, is a halogenated derivative of lactic acid. Its bifunctional nature, possessing both a carboxylic acid and a hydroxyl group, along with a reactive bromine atom, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in biomedical research as a potential enzyme inhibitor.
Chemical and Physical Properties
3-Bromo-2-hydroxypropanoic acid is a chiral molecule that can exist as two enantiomers, (R)- and (S)-3-bromo-2-hydroxypropanoic acid, or as a racemic mixture. Its properties are influenced by the presence of the electronegative bromine atom and the hydrophilic carboxylic acid and hydroxyl groups.
Core Properties
| Property | Value | Source |
| IUPAC Name | 3-bromo-2-hydroxypropanoic acid | N/A |
| Synonyms | 3-Bromolactic acid | [1] |
| CAS Number | 32777-03-0 (for racemic mixture) | [2] |
| Molecular Formula | C₃H₅BrO₃ | [2] |
| Molecular Weight | 168.97 g/mol | [2] |
| Appearance | Off-white solid | [1] |
| Boiling Point | 314 °C at 760 mmHg (Predicted) | [2] |
| Density | 2.017 g/cm³ (Predicted) | [2] |
| Flash Point | 143.7 °C (Predicted) | [2] |
| Solubility | Soluble in chloroform and methanol | [1] |
Synthesis and Reactivity
The synthesis of 3-Bromo-2-hydroxypropanoic acid can be achieved through several routes, primarily involving the modification of readily available precursors like lactic acid or serine.
Key Synthesis Routes
-
Bromination of Lactic Acid: This method involves the direct bromination of lactic acid. The reaction conditions can be controlled to favor the introduction of a bromine atom at the 3-position.[1]
-
Enzymatic Conversion from 2-Bromopyruvate: Biocatalytic methods offer a stereoselective route to specific enantiomers of 3-bromo-2-hydroxypropanoic acid.[1]
-
Deaminohalogenation of Serine: This classic transformation involves the conversion of the amino group of serine into a hydroxyl group and the introduction of a bromine atom.
Chemical Reactivity
The chemical behavior of 3-Bromo-2-hydroxypropanoic acid is dictated by its three functional groups:
-
Carboxylic Acid: Undergoes typical reactions of carboxylic acids, such as esterification and amide formation.
-
Hydroxyl Group: Can be oxidized to a ketone or participate in ether formation.
-
Bromine Atom: Acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups.[3]
Experimental Protocols
Synthesis via Bromination of 2-Hydroxypropanoic Acid (Lactic Acid)
A general laboratory-scale protocol for the synthesis of a related compound, (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid, involves the electrophilic bromination of 2-hydroxy-2-methylpropanoic acid. This can be adapted for the synthesis of 3-Bromo-2-hydroxypropanoic acid from lactic acid.
Materials:
-
2-Hydroxypropanoic acid (Lactic Acid)
-
Bromine (Br₂)
-
Acetic acid
-
Water
-
Sodium hydroxide (for hydrolysis)
-
Hydrochloric acid (for acidification)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 2-hydroxypropanoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine in acetic acid to the cooled solution with constant stirring over a period of 4-6 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
The reaction mixture is then subjected to hydrolysis, typically by the addition of an aqueous solution of sodium hydroxide, to yield the sodium salt of the brominated acid.
-
The aqueous solution is then acidified with concentrated hydrochloric acid to precipitate the free 3-bromo-2-hydroxypropanoic acid.
-
The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization.[3]
Biological Activity and Signaling Pathways
3-Bromo-2-hydroxypropanoic acid has garnered interest for its potential biological activities, particularly as an enzyme inhibitor.
Inhibition of Lactate Dehydrogenase (LDH)
Lactate dehydrogenase is a key enzyme in anaerobic glycolysis, a metabolic pathway often upregulated in cancer cells (the Warburg effect). By converting pyruvate to lactate, LDH allows for the regeneration of NAD+, which is essential for continued glycolysis. Inhibition of LDH is therefore a potential therapeutic strategy to disrupt cancer cell metabolism.[4]
3-Bromolactic acid has been shown to inhibit lactate dehydrogenase.[1] While the precise mechanism for this specific molecule is not fully elucidated in the provided search results, inhibitors of LDH often act as substrate analogs, binding to the active site and preventing the binding of pyruvate or lactate.
Below is a conceptual workflow illustrating the role of LDH in glycolysis and the point of inhibition.
Caption: Inhibition of Lactate Dehydrogenase in the Glycolytic Pathway.
Safety and Handling
As a brominated carboxylic acid, 3-Bromo-2-hydroxypropanoic acid should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results, general precautions for corrosive and irritant chemicals should be followed.
-
Causes skin irritation (H315) and serious eye irritation (H319). [5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.[6][7]
Conclusion
3-Bromo-2-hydroxypropanoic acid is a valuable synthetic intermediate with emerging applications in biomedical research. Its ability to be synthesized from common starting materials and its potential to modulate key metabolic enzymes like lactate dehydrogenase make it a compound of significant interest for further investigation, particularly in the context of drug development for metabolic diseases and cancer. Further research is needed to fully characterize its physical and toxicological properties and to elucidate the precise mechanisms of its biological activity.
References
- 1. Buy 3-Bromo-2-hydroxypropanoic acid | 32777-03-0 [smolecule.com]
- 2. chemnet.com [chemnet.com]
- 3. (2S)-3-Bromo-2-hydroxy-2-methylpropanoic acid | 106089-20-7 | Benchchem [benchchem.com]
- 4. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2R)-3-bromo-2-hydroxy-2-methylpropanoic acid | C4H7BrO3 | CID 10582468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
